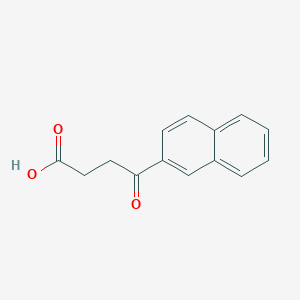![molecular formula C18H14O B104670 10,11-dihydro-9H-benzo[a]anthracen-8-one CAS No. 5472-20-8](/img/structure/B104670.png)
10,11-dihydro-9H-benzo[a]anthracen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-dihydro-9H-benzo[a]anthracen-8-one, also known as chrysene-8-one, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including chemistry, biology, and materials science.
Wirkmechanismus
The mechanism of action of 10,11-dihydro-9H-benzo[a]anthracen-8-onene is not fully understood, but it is believed to involve the formation of covalent adducts with DNA. This interaction may lead to changes in the DNA structure and function, which can ultimately result in DNA damage and cell death. Further research is needed to fully elucidate the mechanism of action of 10,11-dihydro-9H-benzo[a]anthracen-8-onene.
Biochemical and Physiological Effects:
Chrysene-8-one has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and DNA damage. This compound has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for use in cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of 10,11-dihydro-9H-benzo[a]anthracen-8-onene.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 10,11-dihydro-9H-benzo[a]anthracen-8-onene in lab experiments is its unique chemical structure, which allows it to selectively bind to damaged DNA and emit a strong fluorescence signal. This makes it an ideal tool for studying DNA damage and repair mechanisms. However, one of the limitations of using 10,11-dihydro-9H-benzo[a]anthracen-8-onene is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 10,11-dihydro-9H-benzo[a]anthracen-8-onene. One area of research involves the development of new fluorescent probes based on 10,11-dihydro-9H-benzo[a]anthracen-8-onene for the detection of DNA damage. Another area of research involves the use of 10,11-dihydro-9H-benzo[a]anthracen-8-onene as a potential cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 10,11-dihydro-9H-benzo[a]anthracen-8-onene.
Synthesemethoden
The synthesis of 10,11-dihydro-9H-benzo[a]anthracen-8-onene can be achieved through several methods, including the oxidation of chrysene using strong oxidizing agents such as potassium permanganate or chromic acid. Another method involves the reaction of chrysene with acetic anhydride and sulfuric acid to yield 10,11-dihydro-9H-benzo[a]anthracen-8-onene. These methods have been well-documented in the scientific literature and have been used to produce 10,11-dihydro-9H-benzo[a]anthracen-8-onene for various applications.
Wissenschaftliche Forschungsanwendungen
Chrysene-8-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 10,11-dihydro-9H-benzo[a]anthracen-8-onene as a fluorescent probe for the detection of DNA damage. This compound has been shown to selectively bind to damaged DNA and emit a strong fluorescence signal, making it an ideal tool for studying DNA damage and repair mechanisms.
Eigenschaften
CAS-Nummer |
5472-20-8 |
|---|---|
Produktname |
10,11-dihydro-9H-benzo[a]anthracen-8-one |
Molekularformel |
C18H14O |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
10,11-dihydro-9H-benzo[a]anthracen-8-one |
InChI |
InChI=1S/C18H14O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2 |
InChI-Schlüssel |
XIWBRGAUYFQUEQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1 |
Andere CAS-Nummern |
5472-20-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





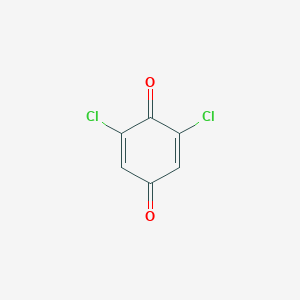
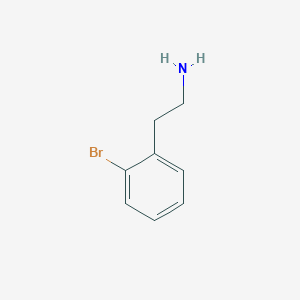
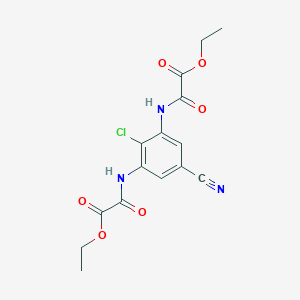

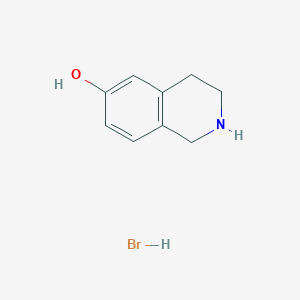
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
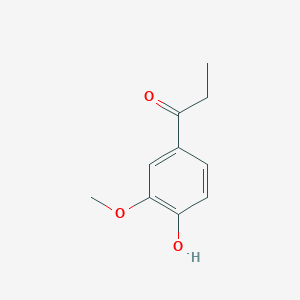
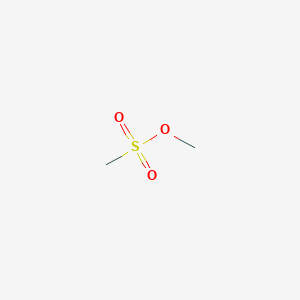
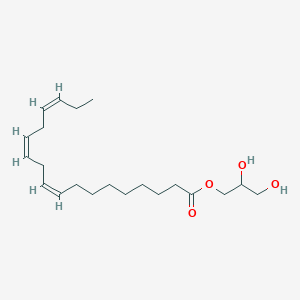

![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)
